molecular formula C5H9NO B12958457 (S)-2-Hydroxypentanenitrile CAS No. 107537-99-5

(S)-2-Hydroxypentanenitrile

Cat. No.: B12958457
CAS No.: 107537-99-5
M. Wt: 99.13 g/mol
InChI Key: AANFRDGJHYLLAE-YFKPBYRVSA-N
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Description

(S)-2-Hydroxypentanenitrile is an organic compound with the molecular formula C5H9NO It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-2-Hydroxypentanenitrile can be synthesized through several methods. One common approach involves the asymmetric cyanohydrin synthesis, where an aldehyde reacts with hydrogen cyanide in the presence of a chiral catalyst to produce the desired nitrile. The reaction conditions typically involve low temperatures and the use of a base to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as distillation or crystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Hydroxypentanenitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated compounds.

Scientific Research Applications

(S)-2-Hydroxypentanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism by which (S)-2-Hydroxypentanenitrile exerts its effects depends on the specific reaction or application. In enzymatic reactions, it may act as a substrate that binds to the active site of an enzyme, facilitating a chemical transformation. The molecular targets and pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

    ®-2-Hydroxypentanenitrile: The enantiomer of (S)-2-Hydroxypentanenitrile, with similar chemical properties but different biological activities.

    2-Hydroxybutanenitrile: A shorter-chain analog with different reactivity and applications.

    2-Hydroxyhexanenitrile: A longer-chain analog with distinct physical and chemical properties.

Uniqueness: this compound is unique due to its specific chiral configuration, which can lead to different interactions in biological systems compared to its enantiomer or other similar compounds. This makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

CAS No.

107537-99-5

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

(2S)-2-hydroxypentanenitrile

InChI

InChI=1S/C5H9NO/c1-2-3-5(7)4-6/h5,7H,2-3H2,1H3/t5-/m0/s1

InChI Key

AANFRDGJHYLLAE-YFKPBYRVSA-N

Isomeric SMILES

CCC[C@@H](C#N)O

Canonical SMILES

CCCC(C#N)O

Origin of Product

United States

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